WZ3146

描述

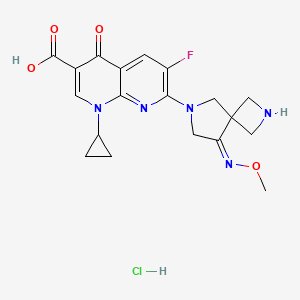

WZ3146 is a novel, irreversible inhibitor of mutant epidermal growth factor receptors (EGFRs). It is particularly selective for EGFR mutants such as EGFR L858R and EGFR E746_A750, with IC50 values of 2 nM for both . This compound has shown promise in inhibiting the growth of non-small cell lung cancer (NSCLC) cell lines that harbor these mutations .

作用机制

WZ3146 通过不可逆地抑制突变 EGFR 来发挥其作用。 它与 EGFR ATP 结合口袋中的半胱氨酸残基共价结合,阻止 ATP 结合,从而抑制受体的激酶活性 。 这种抑制导致下游信号通路(如 STAT3、ERK 和 mTOR 通路)的抑制,最终导致细胞增殖减少和凋亡增加 。

生化分析

Biochemical Properties

WZ3146 plays a significant role in biochemical reactions, particularly in the inhibition of mutant EGFRs. It interacts with EGFR mutants, including EGFR L858R and EGFR Del E746_A750, and inhibits their activity . The nature of these interactions is characterized by the formation of a covalent bond between this compound and the EGFR mutants, rendering the inhibition irreversible .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of EGFR, thereby impacting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR mutants. It exerts its effects at the molecular level by irreversibly inhibiting these receptors, thereby preventing their activation and subsequent downstream signaling . This inhibition can lead to changes in gene expression, affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a dose-dependent inhibition of viability in both cell lines

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit IgE-dependent passive cutaneous anaphylaxis (PCA) in a dose-dependent manner .

Metabolic Pathways

Given its role as an EGFR inhibitor, it is likely to interact with enzymes or cofactors involved in EGFR signaling pathways .

Subcellular Localization

Given its role as an EGFR inhibitor, it is likely to localize to areas of the cell where EGFR is present, such as the cell membrane .

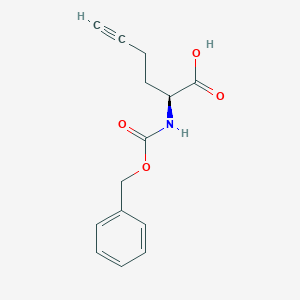

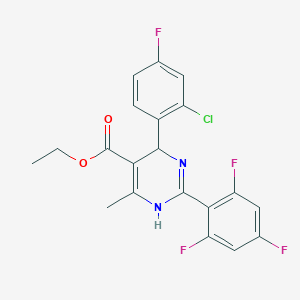

准备方法

WZ3146 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: this compound 的核心结构是通过一系列涉及芳香胺和嘧啶衍生物的缩合反应合成的。

官能团的引入: 各种官能团(如氯和甲氧基)是通过取代反应引入的。

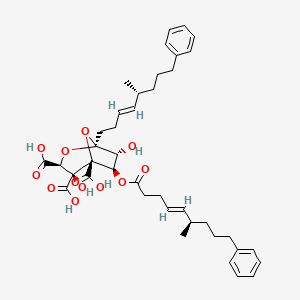

化学反应分析

WZ3146 会经历多种类型的化学反应,包括:

氧化: this compound 可以发生氧化反应,特别是在芳香环处,导致形成醌衍生物。

还原: 还原反应可以在硝基上发生,将其转化为胺。

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和卤化剂(如亚硫酰氯)。 这些反应形成的主要产物包括 this compound 的各种取代衍生物 。

科学研究应用

相似化合物的比较

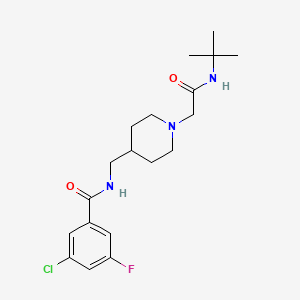

与其他类似化合物相比,WZ3146 在对突变 EGFR 的高选择性方面是独一无二的。一些类似的化合物包括:

吉非替尼: 与 this compound 相比,EGFR 抑制剂对突变 EGFR 的选择性较低.

厄洛替尼: 另一种 EGFR 抑制剂,对突变 EGFR 的选择性较低.

奥西替尼: 第三代 EGFR 抑制剂,对 T790M 突变 EGFR 具有高选择性,类似于 this compound.

This compound 凭借其不可逆结合和对特定 EGFR 突变的高效力而脱颖而出,使其成为癌症研究和治疗中的宝贵工具 。

属性

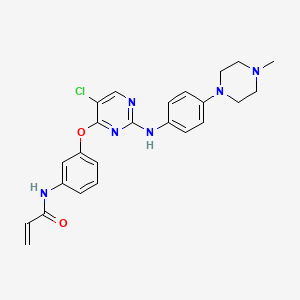

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZZPEOCCYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659649 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-56-1 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

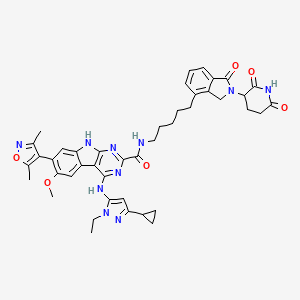

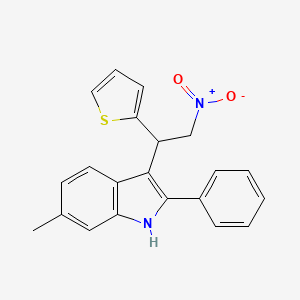

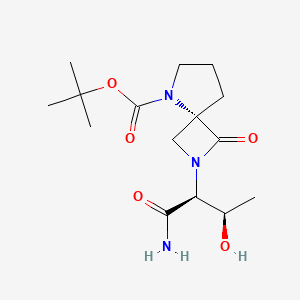

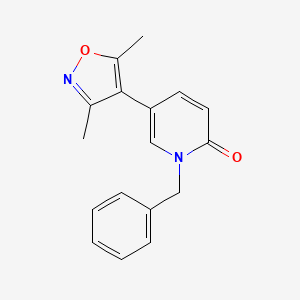

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)